1-(4-FLUOROPHENYL)-3-(3-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}PHENYL)UREA
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Overview
Description
1-(4-FLUOROPHENYL)-3-(3-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}PHENYL)UREA is a synthetic organic compound that features a urea linkage between two fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-3-(3-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}PHENYL)UREA typically involves the reaction of 4-fluoroaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction may proceed as follows:
Step 1: 4-fluoroaniline reacts with phosgene to form 4-fluorophenyl isocyanate.
Step 2: The 4-fluorophenyl isocyanate is then reacted with another equivalent of 4-fluoroaniline to form the desired urea compound.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-3-(3-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}PHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could potentially break the urea linkage, leading to the formation of amines.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions or receptor binding.
Medicine: Potential use as a drug candidate for treating diseases by inhibiting specific enzymes or receptors.
Industry: Use in the synthesis of polymers or other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-3-(3-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}PHENYL)UREA would depend on its specific target. Generally, such compounds may inhibit enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding or altering enzyme activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(3-{[(4-Chlorophenyl)carbamoyl]amino}phenyl)urea
- 1-(4-Methylphenyl)-3-(3-{[(4-Methylphenyl)carbamoyl]amino}phenyl)urea
- 1-(4-Bromophenyl)-3-(3-{[(4-Bromophenyl)carbamoyl]amino}phenyl)urea
Uniqueness
1-(4-FLUOROPHENYL)-3-(3-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}PHENYL)UREA is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[3-[(4-fluorophenyl)carbamoylamino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2/c21-13-4-8-15(9-5-13)23-19(27)25-17-2-1-3-18(12-17)26-20(28)24-16-10-6-14(22)7-11-16/h1-12H,(H2,23,25,27)(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIYJFNTECXIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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